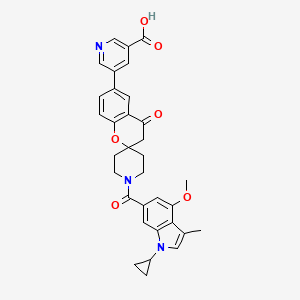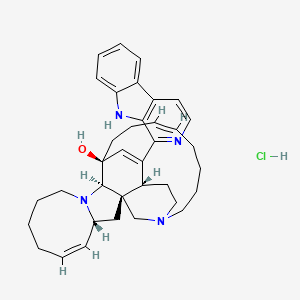
N-ethyl-3-nitroquinolin-4-amine
Vue d'ensemble
Description
N-ethyl-3-nitroquinolin-4-amine is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by ethylation. One common method includes:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Ethylation: The resulting 3-nitroquinoline is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-ethyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Reduction: N-ethyl-3-aminoquinolin-4-amine
Substitution: Various substituted quinoline derivatives
Oxidation: N-ethyl-3-nitrosoquinolin-4-amine
Applications De Recherche Scientifique
N-ethyl-3-nitroquinolin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of quinoline derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of N-ethyl-3-nitroquinolin-4-amine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets, leading to antimicrobial or anticancer effects. The ethyl group enhances its lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
3-nitroquinoline: Lacks the ethyl group, resulting in different solubility and reactivity profiles.
N-ethylquinolin-4-amine: Lacks the nitro group, affecting its bioactivity and chemical reactivity.
Uniqueness: N-ethyl-3-nitroquinolin-4-amine stands out due to the presence of both the nitro and ethyl groups, which confer unique chemical and biological properties. The nitro group is crucial for its bioactivity, while the ethyl group enhances its solubility and cellular uptake.
Propriétés
IUPAC Name |
N-ethyl-3-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-11-8-5-3-4-6-9(8)13-7-10(11)14(15)16/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBMRPAQHEOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)




